molecular formula C12H20O3 B8791664 7-[(tetrahydro-2H-pyran-2-yl)oxy]-3-heptyn-1-ol CAS No. 21890-96-0

7-[(tetrahydro-2H-pyran-2-yl)oxy]-3-heptyn-1-ol

Cat. No. B8791664
M. Wt: 212.28 g/mol
InChI Key: CPWNZODBINBEET-UHFFFAOYSA-N
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Patent
US04952710

Procedure details

To a cooled solution (-20° C.) of tetrahydro- 2-(4-pentynyloxy)-2H-pyran (1) (16.8 g. 0.10 mole) and tetramethylethylene diamine (45.2 mL, 0.30 mole, distilled from CaH2 under nitrogen) in anhydrous tetrahydrofuran (100 mL. distilled from sodium/benzophenone under nitrogen) was added via syringe a solution of n-butyllithium (41.0 mL, 0.101 mole, 2.44 N in hexane). The mixture was allowed to warm to 0° C. over 30 minutes and stirred at 0° C. for 1 h followed by the addition, via cannula, of ethylene oxide (8 8 g, 0.20 mole, freshly condensed into an argon filled graduated cylinder). The solution was stirred at 0° C. for 1 h and then stored in a refrigerator (5° C.) for 3 days. The reaction mixture was poured into water (200 mL) and extracted with ether (1×200 mL, 2×50 mL). The organic layers were combined and washed with water (5×50 mL), saturated sodium chloride (50 mL), dried (MgSO4), and concentrated to provide 22.80 g of a crude amber oil which was chromatographed (ethyl acetate/hexane 1:1) to provide 12.09 g (59%) of the title compound: Rf =0.32 (ethyl acetate/hexane:1/1) 1H PMR (CDCl3); δ 4.60 (t, J=3 Hz, 1H), 3.85 (m, 2H), 3.67 (t, J=6 Hz, 2H), 3.50 (m, 2H), 2.71 (bs, 1H), 2.40 (m, 4H), 2.29 (m, 2H), 1.78 (m, 4H), 1.52 (m, 4H); 13C NMR (CDCl3): 98.9, 81.5, 77.1, 65.9, 62.2, 61.3, 30.7, 29.0, 25.5, 23.1, 19.5, 15.7 ppm; IR (CHCl3): 3600, 3460 cm-1 ; Analysis calculated for C13H20O3 : C, 67.89; H, 9.50; Found: C, 67.96; H, 9 79.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
45.2 mL
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
8
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)[CH2:2][CH2:3][C:4]#[CH:5].CN(C)CCN(C)C.C([Li])CCC.[CH2:26]1[O:28][CH2:27]1>O1CCCC1.O>[O:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:7]1[O:6][CH2:1][CH2:2][CH2:3][C:4]#[C:5][CH2:26][CH2:27][OH:28]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(CCC#C)OC1OCCCC1
Name
Quantity
45.2 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
41 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
8
Quantity
8 g
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
stored in a refrigerator (5° C.) for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1×200 mL, 2×50 mL)
WASH
Type
WASH
Details
washed with water (5×50 mL), saturated sodium chloride (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide 22.80 g of a crude amber oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed (ethyl acetate/hexane 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(CCCC1)OCCCC#CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 12.09 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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